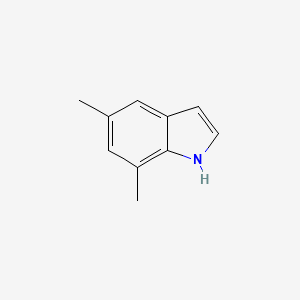

5,7-Dimethyl-1H-indole

Overview

Description

5,7-Dimethyl-1H-indole is a derivative of the indole structure, which is a fundamental skeleton in many natural and synthetic compounds with significant biological activity. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The methylation at the 5 and 7 positions on the indole ring can influence the chemical and physical properties of the compound, as well as its reactivity and potential applications in various fields such as pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of indole derivatives can be complex due to the need for regioselective reactions. A new short synthesis route for 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles, which are structurally related to 5,7-Dimethyl-1H-indole, has been developed from Martius Yellow. This synthesis involves key steps such as iodination, 5-exo-trig aryl radical-alkene cyclization, and carboxylation, which are efficient and regioselective . Although this paper does not directly discuss 5,7-Dimethyl-1H-indole, the methods used could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial in determining their chemical behavior. For instance, the crystal structure of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was characterized using X-ray single crystal diffraction. The analysis of the crystal structure through Hirshfeld surface and 2D fingerprint plots revealed various short intermolecular interactions, which are important for understanding the compound's stability and packing in the solid state . These techniques could be applied to 5,7-Dimethyl-1H-indole to gain insights into its molecular structure.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. The condensation reaction described in the synthesis of a bromo-indole derivative is an example of how indoles can be modified to create new compounds. Although the specific chemical reactions of 5,7-Dimethyl-1H-indole are not detailed in the provided papers, the reactivity of the indole core can be inferred from related studies. Indoles typically participate in electrophilic substitution reactions at the 3-position and nucleophilic substitutions at the 2-position.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be deduced from spectroscopic, thermal, and computational analyses. The bromo-indole derivative mentioned earlier was characterized using spectroscopic and thermal tools, showing good thermal stability up to 215°C . Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide information on electronic spectra and molecular orbital energy levels, which are relevant for understanding the electronic properties of the compound. Additionally, the molecular electrostatic potential map can highlight electrophilic and nucleophilic regions, which are useful for predicting reactivity patterns. These methods could be employed to analyze the properties of 5,7-Dimethyl-1H-indole.

Scientific Research Applications

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature . Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants .

Indole is traditionally obtained from coal tar, but biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . This process involves the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories .

Future Directions

properties

IUPAC Name |

5,7-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-7-5-8(2)10-9(6-7)3-4-11-10/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHNMQQXLMOZKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343385 | |

| Record name | 5,7-Dimethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dimethyl-1H-indole | |

CAS RN |

54020-53-0 | |

| Record name | 5,7-Dimethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

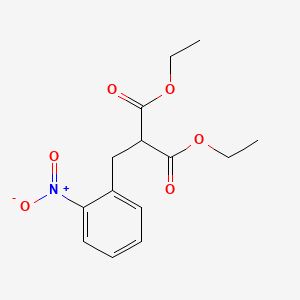

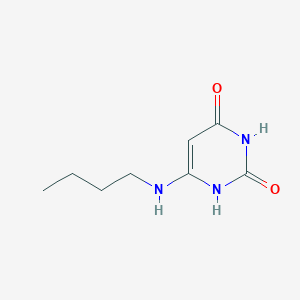

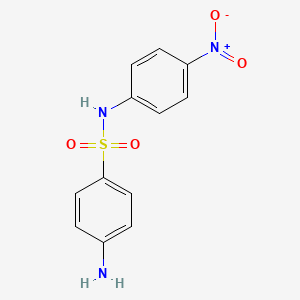

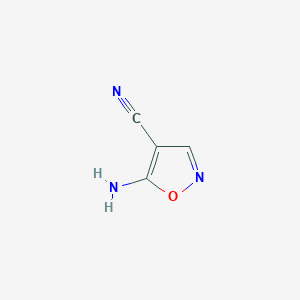

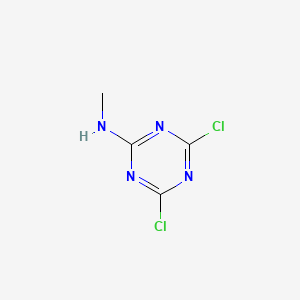

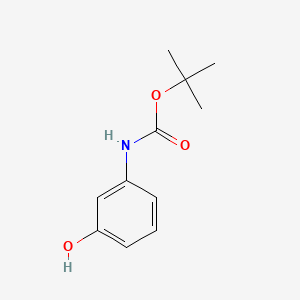

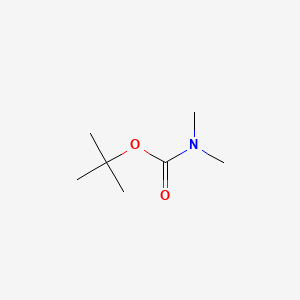

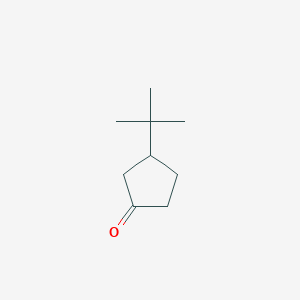

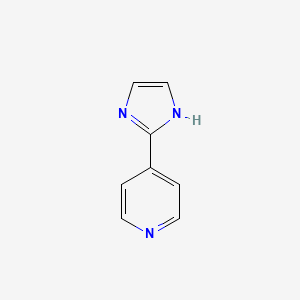

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]-](/img/structure/B1330541.png)

![2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-](/img/structure/B1330543.png)

![4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B1330554.png)

![7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine](/img/structure/B1330559.png)

![4-[(E)-(thiophen-2-ylmethylidene)amino]phenol](/img/structure/B1330560.png)